molecular formula C18H21N3O2S B2388175 3-(Phenylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one CAS No. 1421482-30-5

3-(Phenylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2388175
CAS No.: 1421482-30-5
M. Wt: 343.45
InChI Key: GYZTWCKQNWSASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone with two key substituents:

  • Phenylthio group (3-position): A sulfur-linked benzene ring, which enhances lipophilicity and may influence redox activity or receptor binding.
  • 4-(Pyrazin-2-yloxy)piperidine (1-position): A piperidine ring substituted with a pyrazine heterocycle via an ether linkage.

This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where electron-deficient aromatic systems (e.g., pyrazine) or sulfur-containing groups play a role.

Properties

IUPAC Name

3-phenylsulfanyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-18(8-13-24-16-4-2-1-3-5-16)21-11-6-15(7-12-21)23-17-14-19-9-10-20-17/h1-5,9-10,14-15H,6-8,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZTWCKQNWSASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)CCSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Phenylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. It features a complex structure that may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C18H21N3O2S
  • Molecular Weight : 343.45 g/mol
  • IUPAC Name : 3-phenylsulfanyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)propan-1-one

The compound is characterized by the presence of a phenylthio group and a pyrazinyl moiety, which are known to influence its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially including enzymes and receptors involved in various signaling pathways. The presence of both the piperidine and pyrazine rings suggests that the compound may exhibit diverse pharmacological effects.

Anticancer Activity

Research indicates that compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown promising results in inhibiting breast cancer cell proliferation, specifically against MCF-7 cells. The cytotoxicity was assessed using the MTT assay, revealing that modifications in the chemical structure can enhance anticancer properties while minimizing toxicity to normal cells .

Case Studies and Research Findings

A comprehensive analysis of related compounds provides insight into the biological activity of this compound:

CompoundActivityCell LineReference
3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-oneHigh cytotoxicityMCF-7
3-(Phenylthio)-1-(4-methoxyphenyl)-3-(piperidin-1-yloxy)propan-1-oneModerate cytotoxicityVarious cancer cell lines
Pyrazine derivativesNeuroprotective effectsNeuronal cell lines

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name / ID Key Substituents Synthesis Yield Key Findings References
Target Compound 3-(Phenylthio), 4-(pyrazin-2-yloxy)piperidine N/A Hypothesized enhanced solubility and binding due to pyrazine’s N-heteroatoms
4b () 3-(Phenylthio), 4-(2-(piperidin-1-yl)ethoxy)phenyl 86% High yield; IR confirmed carbonyl (1681 cm⁻¹); moderate cytotoxic potential
4a, 4h () Morpholinoethoxy or methoxyphenyl groups Not reported Cytotoxicity dependent on tertiary amine side chains (Tamoxifen-like)
MK22 () Thiophen-2-ylthio, 4-(trifluoromethyl)phenylpiperazine Not reported Designed for receptor targeting; trifluoromethyl enhances metabolic stability
Compound 27 () Thiophen-2-yl, 4-phenylpiperidine Not reported Synthesized via HOBt/TBTU coupling; structural rigidity from phenylpiperidine
Hesperetin derivatives () Natural product analogs (e.g., glucopyranosyloxy, trihydroxyphenyl) Not reported Low cytotoxicity; used as flavorants or antioxidants

Key Structural Influences on Activity

  • Pyrazine vs. Piperidine/Morpholine Substituents: Pyrazine’s electron-deficient nature may enhance interactions with ATP-binding pockets in kinases, whereas morpholinoethoxy groups (4a, 4h) improve membrane permeability .
  • Phenylthio vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.